An In-depth Technical Guide to Coenzyme A, S-(2-oxopentadecyl)-
An In-depth Technical Guide to Coenzyme A, S-(2-oxopentadecyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A, S-(2-oxopentadecyl)- is a synthetic analog of myristoyl-Coenzyme A (myristoyl-CoA) that serves as a powerful research tool in the study of protein N-myristoylation. First synthesized and described in 1989, this molecule is a potent inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching a myristoyl group to the N-terminal glycine of a multitude of cellular proteins.[1] This lipid modification is crucial for the proper localization and function of proteins involved in a vast array of cellular processes, including signal transduction, oncogenesis, and viral replication.[2]
The key structural feature of S-(2-oxopentadecyl)-CoA is the substitution of the hydrolytically labile thioester bond found in myristoyl-CoA with a stable thioether linkage.[2] This modification renders the molecule resistant to cleavage by NMT, allowing it to act as a competitive inhibitor that binds to the enzyme's active site with high affinity.[2] This property makes it an invaluable probe for elucidating the catalytic mechanism of NMT and for studying the functional consequences of inhibiting protein N-myristoylation.
This guide provides a comprehensive overview of Coenzyme A, S-(2-oxopentadecyl)-, including its chemical and physical properties, its mechanism of action as an NMT inhibitor, detailed experimental protocols for its use, and its application in studying N-myristoylation-dependent signaling pathways.
Chemical and Physical Properties
Coenzyme A, S-(2-oxopentadecyl)- is a complex molecule comprising a pantothenic acid moiety, a β-mercaptoethylamine unit, and a 3'-phospho-adenosine diphosphate group, with a 2-oxopentadecyl chain attached via a thioether bond.
| Property | Value | Reference |
| Molecular Formula | C36H64N7O17P3S | [3] |
| Molecular Weight | 991.9 g/mol | [3] |
| IUPAC Name | [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate | [3] |
| CAS Number | 121124-66-1 | [4] |
| Synonyms | S-(2-oxopentadecyl)-CoA, S-(2-oxopentadecyl)-coenzyme A | [4] |
Mechanism of Action and Quantitative Data
Coenzyme A, S-(2-oxopentadecyl)- acts as a competitive inhibitor of N-myristoyltransferase. It competes with the natural substrate, myristoyl-CoA, for binding to the active site of the enzyme. Due to the stable thioether bond, the 2-oxopentadecyl moiety cannot be transferred to a peptide substrate, effectively blocking the myristoylation reaction.
Inhibition Kinetics
The inhibitory potency of Coenzyme A, S-(2-oxopentadecyl)- has been characterized in several studies. The inhibitor dissociation constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Enzyme | Ki (nM) | Comments |
| Human NMT1 | 14.7 ± 2.2 | Determined through kinetic studies. |
| NMT (unspecified) | 24 | Determined in an in vitro enzyme assay. |
Structure-activity relationship studies have highlighted that both the adenosine portion of the Coenzyme A molecule and the 2-keto group on the pentadecyl chain are crucial for its potent inhibitory activity.
Experimental Protocols
Synthesis of Coenzyme A, S-(2-oxopentadecyl)-
The synthesis of Coenzyme A, S-(2-oxopentadecyl)- was first reported by Paige et al. in 1989. The following is a summary of the synthetic scheme. For a detailed, step-by-step protocol, it is essential to consult the original publication.
Starting Materials: Coenzyme A (lithium salt), 1-bromo-2-pentadecanone.
General Procedure:
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Alkylation: Coenzyme A is reacted with 1-bromo-2-pentadecanone in a suitable solvent system, typically a mixture of isopropanol and water, under basic conditions (e.g., adjusted to pH 8 with NaOH). The reaction mixture is stirred at room temperature for several hours.
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Purification: The crude product is purified by a series of chromatographic steps. This may include initial purification on a reversed-phase C18 column followed by further purification using high-performance liquid chromatography (HPLC) on a semi-preparative C18 column.
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Characterization: The final product is characterized by techniques such as proton nuclear magnetic resonance (¹H NMR) and mass spectrometry to confirm its structure and purity.
N-Myristoyltransferase (NMT) Inhibition Assay
Several assay formats can be used to measure the inhibitory activity of Coenzyme A, S-(2-oxopentadecyl)- against NMT. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
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Recombinant human NMT1
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Myristoyl-CoA
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A peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of the c-Src protein)
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Coenzyme A, S-(2-oxopentadecyl)- (or other test inhibitors)
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Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
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A fluorescent probe that reacts with the free thiol group of CoA, such as 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)
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A microplate reader capable of measuring fluorescence.
Procedure:
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Prepare Reagents: Dissolve all reagents in the assay buffer. Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
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Assay Setup: In a 96-well black microplate, add the assay buffer, the NMT enzyme, and the inhibitor at various concentrations.
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Initiate Reaction: Start the reaction by adding a mixture of myristoyl-CoA and the peptide substrate to each well.
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
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Detection: Stop the reaction (e.g., by adding a quenching agent) and add the CPM fluorescent probe. Allow the reaction between CoA and CPM to proceed.
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Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 465 nm).
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Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Visualizations
N-Myristoylation-Dependent Signaling Pathway
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 4. N-Myristoylation Regulates the SnRK1 Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
